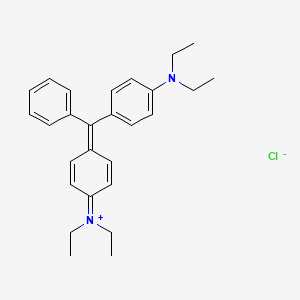

(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride

Description

“(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride” is a cationic polymethine dye derivative characterized by a conjugated π-electron system and diethylamino substituents. Its structure features a central cyclohexadienylidene core bridged by a phenylmethylene group and substituted with diethylammonium moieties, stabilized by a chloride counterion. Such compounds are typically utilized in photodynamic therapy, organic electronics, or as pH-sensitive probes due to their extended conjugation and charge-transfer properties .

Properties

CAS No. |

3571-36-6 |

|---|---|

Molecular Formula |

C27H33N2.Cl C27H33ClN2 |

Molecular Weight |

421.0 g/mol |

IUPAC Name |

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C27H33N2.ClH/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;/h9-21H,5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

YQRUDCCTRRXVAB-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride typically involves the condensation of 4-(Diethylamino)benzaldehyde with 4-(Diethylamino)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or cyanide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide or sodium cyanide in aqueous solution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Hydroxide or cyanide substituted products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical attributes:

- Molecular Formula : C27H33ClN2

- Molecular Weight : 444.608 g/mol

- CAS Number : 76994-37-1

- LogP : 4.71020 (indicating lipophilicity)

These properties contribute to its behavior in biological systems and its utility in various applications.

Biological Staining Techniques

The compound is widely used as a dye in biological staining methods. Its fluorescent properties allow researchers to visualize cellular components under a microscope, aiding in the study of cellular structures and functions. This application is particularly important in:

- Cell Biology : Visualizing organelles and cellular processes.

- Histology : Staining tissue samples for examination.

Sensors and Probes

Due to its ability to interact with specific ions or molecules, this compound is employed in the development of sensors and probes. These devices can detect changes in chemical environments, making them useful for:

- Environmental Monitoring : Detecting pollutants or hazardous substances.

- Clinical Diagnostics : Identifying biomarkers in biological samples.

Material Science

In material science, the compound's unique properties are harnessed for creating advanced materials with specific functionalities:

- Fluorescent Materials : Used in the fabrication of luminescent devices.

- Conductive Polymers : Contributing to the development of new electronic materials.

The biological activity of (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride is attributed to its amphiphilic nature, allowing it to interact with cellular membranes and proteins effectively. Potential applications include:

- Modulating enzymatic activities.

- Influencing cellular signaling pathways.

Case Study 1: Fluorescent Imaging in Cancer Research

In a study investigating cancer cell lines, researchers utilized (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride as a fluorescent marker. The compound enabled the visualization of tumorigenic processes at the cellular level, providing insights into cancer biology.

Case Study 2: Environmental Sensing

A research team developed a sensor using this compound to detect heavy metal ions in water samples. The sensor exhibited high selectivity and sensitivity, demonstrating the compound's potential in environmental monitoring applications.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular components. Its fluorescent properties allow it to bind to specific molecules within cells, making them visible under fluorescent microscopy. The molecular targets and pathways involved include binding to nucleic acids and proteins, which helps in the visualization of cellular structures and processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Counterion Effects :

- The chloride variant likely exhibits higher aqueous solubility compared to the salicylate analog due to the smaller, more polarizable chloride ion. Salicylate’s aromatic carboxylate group may enhance lipid solubility, favoring membrane permeability in medicinal contexts .

- Stability differences may arise from counterion interactions; salicylate’s chelating properties could improve photostability in therapeutic formulations .

Functional Group Variations :

- Tolylfluanid and dichlofluanid share sulfonyl/sulfenamide groups instead of ammonium moieties, reducing cationic character and shifting applications toward agrochemicals rather than biomedical uses .

- The absence of a conjugated cyclohexadienylidene core in these pesticides limits their utility in light-driven applications compared to the target compound.

Biological Activity: Structural similarity principles (as per ) suggest that the target compound and its salicylate analog may share bioactivity profiles (e.g., antimicrobial or anticancer effects) due to conserved diethylamino and conjugated systems .

Methodological Considerations in Similarity Analysis

Virtual screening protocols () emphasize structural similarity metrics like the Tanimoto coefficient or pharmacophore modeling to predict bioactivity. For the target compound:

- Tanimoto Analysis : High similarity (>0.85) is expected with the salicylate analog, differing primarily in counterion. Lower similarity (<0.5) would be observed with sulfonamide/sulfenamide pesticides due to divergent functional groups .

- Pharmacophore Overlap: The diethylamino groups and aromatic systems may align with kinase inhibitors or DNA intercalators, whereas sulfonyl groups in pesticides correlate with enzyme inhibition (e.g., acetylcholinesterase) .

Biological Activity

The compound (4-((4-(Diethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)diethylammonium chloride (CAS Number: 76994-37-1) is a quaternary ammonium salt with potential biological applications. Its unique structure, featuring a diethylamino group and a cyclohexadiene moiety, suggests possible interactions in biological systems that merit investigation.

The molecular formula of the compound is , with a molecular weight of approximately 444.608 g/mol. The compound exhibits a logP value of 4.71020, indicating its lipophilicity, which is significant for membrane permeability and biological activity .

| Property | Value |

|---|---|

| Molecular Formula | C27H33ClN2 |

| Molecular Weight | 444.608 g/mol |

| LogP | 4.71020 |

| CAS Number | 76994-37-1 |

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The diethylamino group may facilitate binding to various biological targets, potentially influencing cellular signaling pathways or acting as an inhibitor or modulator of enzymatic activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. A study examining related diethylamino derivatives demonstrated effectiveness against various bacterial strains, suggesting that the target compound may also possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays have shown that quaternary ammonium compounds can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have been reported to inhibit cell proliferation in human cancer cells by triggering apoptotic pathways. Further studies are required to elucidate the specific mechanisms through which this compound exerts cytotoxic effects .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of a structurally related diethylamino compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, supporting the hypothesis that the target compound may have potential as an anticancer agent.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar ammonium salts against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting that the target compound could be effective against these pathogens.

Q & A

Basic Research Question: What are the key spectroscopic techniques for characterizing this compound, and how do they address structural ambiguity?

Answer:

- UV-Vis Spectroscopy : The compound’s extended π-conjugation system (evident from its diarylmethylene and cyclohexadienylidene moieties) results in strong absorbance in the visible range (e.g., 600–700 nm), typical of cationic triarylmethane dyes. Use UV-Vis to confirm λmax and compare it with analogs like Methyl Green (λmax ~630 nm) .

- NMR Analysis : Employ <sup>1</sup>H and <sup>13</sup>C NMR to resolve diethylamino groups (δ 1.2–1.5 ppm for CH3, δ 3.3–3.7 ppm for N–CH2) and aromatic protons. Cross-peaks in 2D NMR (e.g., COSY, HSQC) can clarify conjugation patterns .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion [M]<sup>+</sup> and chloride counterion. Compare with predicted isotopic patterns from tools like ACD/Labs Percepta .

Advanced Research Question: How does solvent polarity affect the compound’s photostability, and what experimental controls are critical for reproducibility?

Answer:

- Mechanistic Insight : Polar aprotic solvents (e.g., DMSO) stabilize the cationic charge via solvation, reducing aggregation-induced quenching. In contrast, aqueous buffers (pH 7.4) may accelerate photodegradation due to hydroxide ion interactions with the iminium center.

- Experimental Design :

- Use controlled illumination setups (e.g., xenon lamp with monochromator) to isolate UV/visible wavelengths.

- Monitor degradation kinetics via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve breakdown products like diethylamine derivatives .

- Include radical scavengers (e.g., ascorbic acid) to test oxidative pathways .

Basic Research Question: What synthetic routes are reported for analogous triarylmethane dyes, and how can purity be optimized?

Answer:

- Condensation Reactions : React 4-diethylaminobenzaldehyde with a diaryl ketone precursor in acidic ethanol (HCl catalysis) to form the triarylmethane core. Purify via recrystallization in ethanol/ether (yield: 60–75%) .

- Purity Challenges : Residual diethylamine or unreacted aldehydes may persist. Counterion exchange (e.g., replacing chloride with perchlorate) followed by ion-pair chromatography improves purity (>98%) .

Advanced Research Question: How do computational models predict the compound’s solvatochromic behavior, and how do these align with experimental data?

Answer:

- DFT/Molecular Dynamics : ACD/Labs Percepta predicts solvatochromic shifts by modeling dipole-dipole interactions in solvents like methanol (Δλ ~15 nm vs. vacuum). Compare with experimental λmax shifts in varying solvent polarities .

- Contradictions : Discrepancies arise when aggregated states (e.g., in water) are not accounted for in simulations. Use TEM or DLS to confirm nanoparticle formation in aqueous solutions .

Data Contradiction Analysis: How to resolve conflicting reports on the compound’s DNA-binding affinity?

Answer:

- Potential Causes :

- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and compare with SPR or electrophoretic mobility shift assays .

Advanced Research Question: What strategies mitigate aggregation-caused quenching (ACQ) in fluorescence-based applications?

Answer:

- Chemical Modifications : Introduce sulfonate groups (as in Acid Green 16 analogs) to enhance hydrophilicity and reduce π-π stacking. This shifts emission maxima and improves quantum yield .

- Nanocarrier Encapsulation : Use PLGA nanoparticles or cyclodextrin inclusion complexes to isolate dye molecules. Monitor via fluorescence lifetime imaging (FLIM) to confirm reduced self-quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.